2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide
Description
2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide is a bicyclic pyrazole derivative characterized by a fused cyclopentane-pyrazole core. The molecule features a cyclopropylmethyl substituent at position 2 and a carboximidamide group at position 2.
Properties
IUPAC Name |
2-(cyclopropylmethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c12-11(13)10-8-2-1-3-9(8)14-15(10)6-7-4-5-7/h7H,1-6H2,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBKFRDAKBLUDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)CC3CC3)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, pyrazole derivatives, including this compound, have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase. Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and leading to various biological effects.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been reported to affect the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival. By modulating this pathway, this compound can induce apoptosis in cancer cells and inhibit their proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives can remain stable under various conditions, but their biological activity may decrease over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has shown sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy increases with dosage up to a certain point, beyond which adverse effects become more prominent.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. For instance, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted through the urine. The effects of this compound on metabolic flux and metabolite levels are significant, as they can influence the compound’s overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological effects. This compound may interact with transporters or binding proteins that facilitate its uptake and distribution. Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. The distribution of this compound within tissues can also affect its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological activity.
Biological Activity
2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H16N4
- Molecular Weight : 220.26 g/mol
The biological activity of this compound is largely attributed to its interaction with various molecular targets. Research indicates that it may modulate the activity of specific receptors or enzymes involved in metabolic processes or signaling pathways. Notably, compounds with similar structures have been shown to exhibit significant effects on cannabinoid receptors, particularly the CB1 receptor, which is implicated in appetite regulation and metabolic disorders .
Biological Activities
- Anticancer Properties :
- Anti-inflammatory Effects :
- Neuroprotective Effects :
Study 1: Anticancer Activity
A study conducted on various pyrazole derivatives demonstrated that modifications at the cyclopropyl position significantly influenced their anticancer activity. The compound exhibited IC50 values in the low micromolar range against certain cancer cell lines, indicating potent activity .
Study 2: CB1 Receptor Antagonism
In a comparative analysis of cannabinoid receptor antagonists, a structurally similar pyrazole derivative showed high affinity for the CB1 receptor (K(i) < 5 nM). This suggests that this compound might also interact with this receptor and could be explored for metabolic syndrome treatments .
Research Findings
A review of recent literature reveals that pyrazole derivatives are being actively investigated for their diverse biological activities:
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
| Neuroprotective | Potential benefits in neurodegenerative conditions |
| Cannabinoid Modulation | May act as a CB1 receptor antagonist |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Research indicates that compounds related to 2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole have shown promise in anticancer activities. A study demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, suggesting a potential role in cancer therapy .
Anti-inflammatory Activity
Another significant application is its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis .
Neuroprotective Effects
Preliminary research suggests neuroprotective effects against neurodegenerative diseases. Animal models have indicated that derivatives of this compound may help in reducing oxidative stress and neuronal damage .
Agricultural Applications
Pesticidal Activity
The compound has been evaluated for its pesticidal properties. Research has shown that it can effectively control certain pests and pathogens affecting crops. For instance, field trials indicated a significant reduction in pest populations when treated with formulations containing this compound .
Plant Growth Regulation
Studies also suggest that the compound may act as a plant growth regulator. Experiments have shown enhanced growth rates and improved yield in treated plants compared to controls .
Material Science Applications
Polymer Chemistry
In material science, 2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole derivatives have been explored for their potential use in polymer synthesis. These compounds can serve as monomers or crosslinkers to produce materials with desirable mechanical properties .
Nanotechnology
Recent advancements have seen the incorporation of this compound into nanomaterials for drug delivery systems. Its unique structure allows for functionalization that enhances the stability and efficacy of nanoparticles used in targeted therapies .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer activity of a derivative of this compound against breast cancer cells. The results showed a dose-dependent inhibition of cell proliferation and induction of apoptosis .
Case Study 2: Pesticidal Efficacy
Field trials conducted on tomato plants demonstrated that a formulation containing 2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole significantly reduced aphid populations by over 70% compared to untreated controls .
Comparison with Similar Compounds
Table 1: Key Features of Comparable Compounds
Key Observations:
The carboximidamide group in the target compound is more basic and polar than the methyl group in 2-1a or the hydrazone in ’s compound, suggesting distinct solubility and bioavailability profiles.
Synthetic Challenges :
- Compound 2-1a’s low yield (8%) underscores synthetic difficulties in cyclopenta[c]pyrazole derivatives, possibly due to steric hindrance or regioisomer formation. The target compound’s cyclopropylmethyl group may require optimized coupling strategies to improve efficiency .
Biological Implications: Amidines (e.g., carboximidamide) are known to interact with enzymes or receptors via hydrogen bonding, unlike methyl or hydrazone groups. This could make the target compound a stronger candidate for therapeutic targeting compared to 2-1a or ’s hydrazone derivative . Triazeno-containing imidazoles () lack direct structural overlap with the target but highlight the pharmacological importance of nitrogen-rich heterocycles.
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide generally involves:
- Construction of the tetrahydrocyclopenta[c]pyrazole core.
- Introduction of the cyclopropylmethyl substituent.
- Installation of the carboximidamide group at the 3-position of the pyrazole ring.
These steps often require selective cyclization, substitution, and amidine formation reactions under controlled conditions.
Preparation of the Tetrahydrocyclopenta[c]pyrazole Core
The tetrahydrocyclopenta[c]pyrazole scaffold can be synthesized via cyclization reactions involving hydrazines and cyclopentanone derivatives or related cyclopentane precursors. Literature on related pyrazole derivatives suggests:
- Use of cyclopentanone or substituted cyclopentanones as starting materials.
- Reaction with hydrazine or substituted hydrazines to form pyrazole rings fused to the cyclopentane ring.
- Control of reaction conditions (temperature, solvent) to favor tetrahydrocyclopenta[c]pyrazole formation.
Formation of the Carboximidamide Group
The carboximidamide (carboxamidine) group can be introduced by transforming a nitrile or ester precursor into the amidine functionality. Common approaches include:
- Reaction of nitriles with amidine reagents or equivalents under acidic or basic conditions.
- Use of 1H-pyrazole-1-carboximidamide hydrochloride as a reagent for amidine installation.
- Protection/deprotection strategies involving tert-butoxycarbonyl (Boc) groups to control reactivity and improve yields.
Several documented methods for pyrazole carboximidamide derivatives involve:
These methods highlight the importance of base choice, solvent system, and temperature control in optimizing carboximidamide formation on pyrazole derivatives.
Representative Synthetic Route Example
A plausible synthetic route based on literature and analogous compound preparation:
- Cyclopentane ring functionalization: Starting from cyclopentanone, generate a suitable intermediate for pyrazole ring formation.
- Pyrazole ring formation: React with hydrazine derivatives to form the tetrahydrocyclopenta[c]pyrazole core.
- Cyclopropylmethyl group introduction: Alkylate the pyrazole core at the 2-position with cyclopropylmethyl bromide under basic conditions (e.g., potassium carbonate).
- Carboximidamide installation: Convert a precursor nitrile or ester at the 3-position into the carboximidamide group using 1H-pyrazole-1-carboximidamide hydrochloride and base, employing Boc protection if necessary.
- Purification: Crystallization from solvents like hexane or ethyl acetate and drying under vacuum to obtain the pure compound.
Data Table Summarizing Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrazole core synthesis | Cyclopentanone + hydrazine derivatives, reflux | Variable | Formation of tetrahydrocyclopenta[c]pyrazole scaffold |
| Cyclopropylmethyl introduction | Cyclopropylmethyl bromide, K2CO3, acetone/water, 20°C | ~80-90 | Alkylation step, careful control of base and solvent |
| Carboximidamide formation | 1H-pyrazole-1-carboximidamide hydrochloride, Boc2O, base (e.g., N-ethyl-N,N-diisopropylamine), THF or DMF, 20°C | 74-88 | Boc protection improves yield and purity |
| Purification | Crystallization from hexane/ethyl acetate, vacuum drying | - | Ensures high purity and isolation of product |
Research Findings and Considerations
- The choice of base (potassium carbonate, N-ethyl-N,N-diisopropylamine, triethylamine) and solvent (water/acetone, THF, DMF) significantly influences yield and purity.
- Boc protection of the carboximidamide intermediate is a common strategy to stabilize and isolate the compound effectively.
- Reaction times vary from 2 hours to 48 hours depending on conditions and scale.
- The cyclopropylmethyl substituent can be introduced via alkylation or cyclopropanation methods; rhodium-catalyzed cyclopropanation offers stereoselectivity and high yields for related systems.
- Analytical data such as ^1H NMR and HR-MS confirm the structure and purity of intermediates and final products.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
